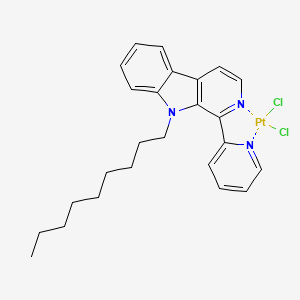
Ptpn2/1-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ptpn2/1-IN-2 is a compound that targets protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. These enzymes are involved in the regulation of various signaling pathways, including those related to cytokine signaling in immune cells. The inhibition of these enzymes has been shown to have significant implications in cancer immunotherapy and other inflammatory diseases .
Vorbereitungsmethoden
The synthesis of Ptpn2/1-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups that enhance its activity and selectivity. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pressure control. Industrial production methods may include large-scale synthesis using automated reactors and purification techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Ptpn2/1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the core structure .
Wissenschaftliche Forschungsanwendungen
Ptpn2/1-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of protein tyrosine phosphatases and their role in various signaling pathways. In biology and medicine, it has been investigated for its potential in cancer immunotherapy, where it enhances the sensitivity of tumor cells to immune checkpoint inhibitors. Additionally, it has applications in studying autoimmune and chronic inflammatory diseases, as it plays a role in regulating immune cell function and cytokine signaling .
Wirkmechanismus
The mechanism of action of Ptpn2/1-IN-2 involves the inhibition of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. By inhibiting these enzymes, this compound prevents the dephosphorylation of key signaling molecules, leading to enhanced signaling through pathways such as the JAK/STAT pathway. This results in increased cytokine production, enhanced immune cell activation, and improved antigen presentation, which collectively contribute to its antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Ptpn2/1-IN-2 is unique in its dual targeting of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. Similar compounds include ABBV-CLS-484 and ABBV-CLS-579, which also target these enzymes but may have different selectivity and potency profiles. Other related compounds include small-molecule inhibitors of protein tyrosine phosphatase non-receptor type 1 and protein tyrosine phosphatase non-receptor type 2, which have been shown to enhance T cell anti-tumor immunity and sensitize resistant tumors to immunotherapy .
Eigenschaften
Molekularformel |
C17H19FN2O6S |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
5-[1-fluoro-3-hydroxy-7-(3-hydroxy-3-methylbutoxy)naphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C17H19FN2O6S/c1-17(2,23)5-6-26-11-4-3-10-7-13(21)16(15(18)12(10)8-11)20-9-14(22)19-27(20,24)25/h3-4,7-8,21,23H,5-6,9H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
KJYRSQLWJMEJNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCOC1=CC2=C(C(=C(C=C2C=C1)O)N3CC(=O)NS3(=O)=O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)

![(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)
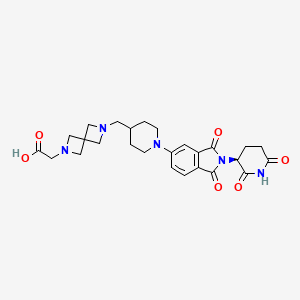


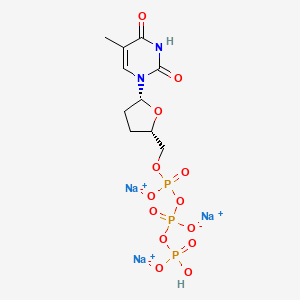
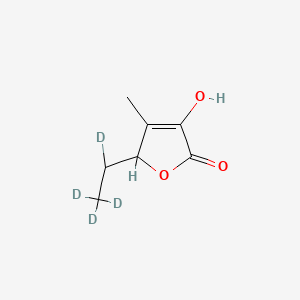
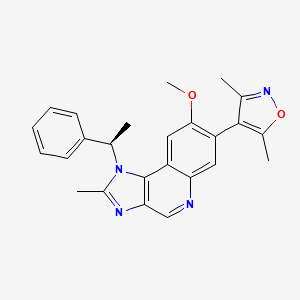
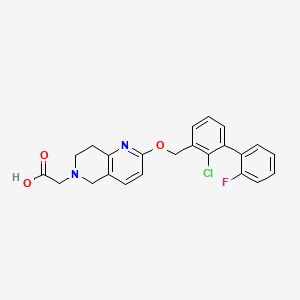

![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
